IR-1048

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

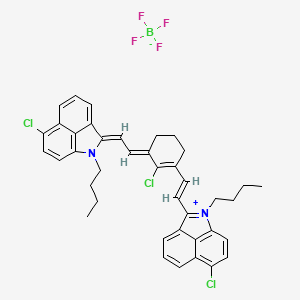

(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38Cl3N2.BF4/c1-3-5-24-44-34(30-14-8-12-28-32(41)18-22-36(44)38(28)30)20-16-26-10-7-11-27(40(26)43)17-21-35-31-15-9-13-29-33(42)19-23-37(39(29)31)45(35)25-6-4-2;2-1(3,4)5/h8-9,12-23H,3-7,10-11,24-25H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZNCEDZIQWVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCN1C2=C3C(=C(C=C2)Cl)C=CC=C3C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CCCCN\1C2=C3C(=C(C=C2)Cl)C=CC=C3/C1=C/C=C/4\CCCC(=C4Cl)/C=C/C5=[N+](C6=C7C5=CC=CC7=C(C=C6)Cl)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38BCl3F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155613-98-2 | |

| Record name | 1-Butyl-2-(2-(3-((1-butyl-6-chlorobenz(c,d)indole-2-(1H)-ylidene)ethyli dene)-2-chloro-1-cyclohexen-1-yl)ethenyl)-6-chlorobenz[cd]indolium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

IR-1048 Dye: A Comprehensive Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of IR-1048, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This document consolidates critical data on its physicochemical properties, applications in advanced research, and detailed experimental protocols. The information is tailored for professionals in drug development, biomedical research, and materials science, offering a centralized resource for leveraging this compound in their work.

Core Properties of this compound

This compound is a specialized organic dye with strong absorption and fluorescence in the second near-infrared (NIR-II) window, a region of the electromagnetic spectrum with minimal tissue autofluorescence and deep tissue penetration. These characteristics make it an invaluable tool for in vivo imaging and other biomedical applications.

Physicochemical and Photophysical Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for experimental design and application development.

| Identifier | Value | Source |

| CAS Number | 155613-98-2 | [1][2] |

| Molecular Formula | C₄₀H₃₈BCl₃F₄N₂ | [1][2] |

| Molecular Weight | 739.91 g/mol | [1][2] |

| Synonym | 1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate | [1] |

| Photophysical Property | Value | Conditions | Source |

| Maximum Absorption (λmax) | 1048 nm | in ethanol | [1] |

| Maximum Emission (λem) | ~1050-1100 nm | General | |

| Fluorescence Quantum Yield (ΦF) | 0.001 | in ethanol | [3] |

| Molar Extinction Coefficient (ε) | ~170,800 M⁻¹cm⁻¹ | in methanol (B129727) (for a similar dye) | [1] |

| Appearance | Solid | - | [4] |

| Solubility | Soluble in water, ethanol, DMSO | General | [3][4][5] |

| Storage Temperature | -20°C | - | [1] |

Applications in Research and Development

This compound's unique spectral properties have led to its use in a variety of cutting-edge research applications, particularly in the fields of oncology and vascular biology.

-

Near-Infrared II (NIR-II) Fluorescence Imaging : With its emission in the 1000-1700 nm window, this compound allows for high-resolution, deep-tissue in vivo imaging with reduced scattering and autofluorescence.[4][6] This is particularly advantageous for visualizing deep-seated tumors and fine vascular structures.

-

Photoacoustic Imaging : As a photoacoustic contrast agent, this compound can generate strong acoustic signals upon laser irradiation, enabling high-resolution imaging of biological tissues. This modality is often used in conjunction with fluorescence imaging for a more comprehensive understanding of the tumor microenvironment.[7]

-

Photothermal Therapy (PTT) : this compound can efficiently convert absorbed light energy into heat, making it a potent agent for photothermal therapy. When localized in a tumor and irradiated with a laser, the resulting hyperthermia can induce cancer cell death.[8]

-

Theranostics : The combination of imaging and therapeutic capabilities makes this compound a promising candidate for theranostic applications. It can be used to identify and locate tumors through imaging, followed by targeted photothermal ablation of the cancerous tissue.[1]

-

Drug Delivery : this compound has been incorporated into pH-responsive drug carriers for targeted thrombolytic therapy, where its imaging properties allow for real-time monitoring of the drug delivery system.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established practices and can be adapted to specific research needs.

General Synthesis of Heptamethine Cyanine Dyes (Representative Protocol)

Materials:

-

Substituted indolenium salt

-

N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (or similar reactive intermediate)

-

Reflux apparatus

-

Purification supplies (e.g., for recrystallization)

Procedure:

-

Dissolve the substituted indolenium salt and the reactive intermediate in acetonitrile in a round-bottom flask.

-

Add triethylamine to the mixture to act as a base.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude dye will precipitate out of the solution. Collect the precipitate by filtration.

-

Wash the crude product with a suitable solvent, such as diethyl ether, to remove impurities.

-

Purify the dye by recrystallization from a solvent like methanol to obtain the final product with high purity.

In Vivo Near-Infrared II Fluorescence Imaging

This protocol outlines the general steps for performing in vivo NIR-II imaging in a preclinical tumor model using an this compound-based agent.

Materials:

-

Tumor-bearing mouse model (e.g., subcutaneous A549 tumor)

-

This compound imaging agent (e.g., IR1048-MZ) dissolved in a biocompatible vehicle (e.g., PBS with a small amount of DMSO)

-

In vivo imaging system equipped for NIR-II fluorescence detection (e.g., with an InGaAs camera and appropriate filters)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

Administer the this compound imaging agent via intravenous injection (e.g., through the tail vein). The typical dose may range from 20 to 40 µg/mL in a volume of 100-200 µL.[8]

-

Place the anesthetized animal in the imaging chamber of the NIR-II fluorescence imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and background clearance.

-

Use an appropriate excitation laser (e.g., 980 nm) and a long-pass emission filter (e.g., >1000 nm) for image acquisition.[3]

-

Analyze the images to quantify the fluorescence intensity in the tumor region relative to the surrounding healthy tissue to determine the tumor-to-background ratio.

Photothermal Therapy in a Preclinical Model

This protocol describes the use of this compound for photothermal therapy of tumors in a mouse model.

Materials:

-

Tumor-bearing mouse with accumulated this compound agent (from the imaging protocol)

-

High-power NIR laser (e.g., 980 nm)

-

Infrared thermal camera

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the tumor-bearing mouse at the time point of maximum tumor accumulation of the this compound agent, as determined by the imaging study.

-

Position the mouse so that the tumor is accessible to the laser beam.

-

Irradiate the tumor with the 980 nm laser at a specific power density (e.g., 0.1 W/cm²) for a set duration (e.g., 2-5 minutes).[8]

-

Monitor the temperature of the tumor region in real-time using an infrared thermal camera to ensure it reaches the desired therapeutic range (typically >50°C).

-

After the treatment, monitor the tumor size and animal well-being over time to assess the therapeutic efficacy.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Chemical structure of the this compound dye.

Caption: A typical workflow for cancer theranostics using this compound.

Caption: Signaling pathway for hypoxia-activated imaging using an NTR-responsive this compound derivative.

References

- 1. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]

- 2. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 3. thno.org [thno.org]

- 4. mdpi.com [mdpi.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Near-Infrared Probe IR-1048 and its Hypoxia-Activated Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR-II) cyanine (B1664457) dye IR-1048 and its nitroreductase-responsive derivative, this compound-MZ. It covers the core chemical and physical properties, the mechanism of action in hypoxic environments, and detailed experimental protocols for its application in preclinical cancer research.

Core Chemical Structure and Properties

This compound is a polymethine cyanine dye characterized by its strong absorbance and fluorescence in the second near-infrared (NIR-II) window, a region advantageous for deep-tissue imaging due to reduced light scattering and absorption by biological tissues.[1][2] For biological applications, particularly in oncology, this compound is often functionalized to create probes that can be activated by specific features of the tumor microenvironment.

Physicochemical Properties of this compound

The fundamental properties of the parent dye, this compound, are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₄₀H₃₈BCl₃F₄N₂ | [3] |

| Molecular Weight | 739.91 g/mol | [3] |

| CAS Number | 155613-98-2 | [3] |

| IUPAC Name | 1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate | [3] |

| Appearance | Solid | [4] |

| Melting Point | 230 °C (decomposes) | [3][5] |

| Maximum Absorption (λmax) | 1048 nm (in ethanol) | [3] |

| Solubility | Soluble in water | [6] |

| Storage | -20°C, protected from light and moisture | [3][6] |

This compound-MZ: A Hypoxia-Activated Theranostic Probe

A significant advancement in the application of this compound is its modification into this compound-MZ, a probe designed for the specific detection and treatment of hypoxic tumors.[7] This derivative is created by coupling this compound with a nitroimidazole group.[7] In its native state, the nitroimidazole quenches the fluorescence of the this compound core. However, in the hypoxic conditions characteristic of solid tumors, endogenous nitroreductase (NTR) enzymes catalyze the reduction of the nitroimidazole group.[7][8] This bio-reduction relieves the intramolecular fluorescence quenching, leading to a dramatic increase in NIR-II fluorescence and activating the photothermal properties of the dye.[7]

| Property | This compound-MZ (Inactive) | NTR-Activated this compound-MZ | Reference |

| Fluorescence Quantum Yield (ΦF) | 1.88 x 10⁻⁵ | 0.006 | [9] |

| Fluorescence Enhancement | - | ~107-fold | [7][9] |

| Maximum Excitation Wavelength | 980 nm | 980 nm | [9] |

| Maximum Emission Wavelength | 1046 nm | 1046 nm | [9] |

| Photoacoustic Signal Intensity | 121 (arbitrary units) | 936 (arbitrary units) | [7] |

| Photothermal Effect (ΔT) | 27.2 °C (from 30.4°C to 57.6°C) | - | [7] |

Mechanism of Action and Signaling Pathway

The utility of this compound-MZ as a high-contrast imaging and therapeutic agent is rooted in its specific activation within the tumor microenvironment. The logical workflow from probe administration to therapeutic effect is detailed below.

Caption: Workflow of this compound-MZ from systemic delivery to theranostic action.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Meng et al. (2018), which details the use of an this compound-based probe for in vivo imaging and therapy.[7][10]

In Vitro NTR-Mediated Activation Assay

Objective: To confirm the fluorescence activation of this compound-MZ in the presence of nitroreductase.

Materials:

-

This compound-MZ solution (5 µg/mL)

-

Nitroreductase (NTR) solution (e.g., 10 µg/mL)

-

NADH (coenzyme) solution (500 µM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (co-solvent)

-

Spectrofluorometer capable of NIR detection

Procedure:

-

Prepare a solution of this compound-MZ at 5 µg/mL in PBS with 1% DMSO as a co-solvent.

-

In a cuvette, mix the this compound-MZ solution with 500 µM NADH.

-

Record the baseline fluorescence emission spectrum (e.g., from 1000 nm to 1300 nm) with an excitation wavelength of 980 nm.

-

Add NTR to the cuvette to a final concentration of 10 µg/mL.

-

Incubate the mixture at 37°C for 30 minutes under hypoxic conditions (if possible, or note that the reaction proceeds under normoxic conditions as well, albeit potentially at a different rate).

-

Record the fluorescence emission spectrum at various time points to observe the increase in fluorescence intensity at approximately 1046 nm.

In Vivo NIR-II Fluorescence Imaging and Photothermal Therapy

Objective: To evaluate the tumor-targeting capability, hypoxia-activated imaging, and photothermal therapeutic efficacy of this compound-MZ in a tumor-bearing mouse model.

Animal Model:

-

A549 tumor-bearing BALB/c nude mice. Tumors are established by subcutaneous injection of A549 cells and allowed to grow to a suitable size (e.g., ~100-200 mm³).

Materials:

-

This compound-MZ solution (40 µg/mL in PBS with 1% DMSO)

-

Saline solution (control)

-

Anesthetic (e.g., pentobarbital (B6593769) sodium)

-

In vivo NIR-II imaging system equipped with an InGaAs camera and a 1000 nm long-pass filter.

-

980 nm laser with adjustable power density (e.g., 0.1 W/cm²)

-

Infrared thermal imaging camera

Procedure:

Part A: In Vivo Imaging

-

Anesthetize the tumor-bearing mice.

-

Acquire a baseline whole-body NIR-II fluorescence image before injection.

-

Administer 200 µL of the 40 µg/mL this compound-MZ solution via tail vein injection.

-

Perform whole-body NIR-II fluorescence imaging at various time points post-injection (e.g., 0, 5, 10, 14, 20, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[10]

-

Quantify the fluorescence intensity in the tumor region and compare it to background tissues to determine the signal-to-background ratio. A peak accumulation is expected around 14 hours post-injection.[7][10]

Part B: Ex Vivo Biodistribution

-

At a predetermined time point (e.g., 14 hours post-injection), euthanize the mice.

-

Excise the major organs (heart, liver, spleen, lungs, kidneys) and the tumor.

-

Arrange the organs and tumor for ex vivo NIR-II fluorescence imaging to confirm the biodistribution and preferential accumulation in the tumor.[10]

Part C: Photothermal Therapy (PTT)

-

Divide tumor-bearing mice into a treatment group (this compound-MZ injection) and a control group (saline injection).

-

At the time of peak tumor accumulation (14 hours post-injection), anesthetize the mice from both groups.

-

Irradiate the tumor region of the mice with a 980 nm laser at a power density of 0.1 W/cm² for 2 minutes.[7][10]

-

During irradiation, monitor the temperature of the tumor surface using an infrared thermal imaging camera. A significant temperature increase (e.g., to ~58°C) is expected in the treatment group.[7]

-

Monitor tumor growth in both groups over a period of several days or weeks by measuring tumor volume. A complete inhibition of tumor growth is the expected outcome in the treatment group.[7]

Conclusion

This compound and its activatable derivative this compound-MZ represent a powerful platform for cancer theranostics. The inherent NIR-II properties of the this compound core, combined with the hypoxia-responsive activation mechanism of this compound-MZ, enable high-contrast, deep-tissue imaging and targeted photothermal ablation of solid tumors. The detailed protocols provided herein offer a foundation for researchers to explore and validate the potential of this promising agent in preclinical drug development and cancer research.

References

- 1. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near Infrared Fluorescent Nanostructure Design for Organic/Inorganic Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Dye content 97 155613-98-2 [sigmaaldrich.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. This compound Dye content 97 155613-98-2 [sigmaaldrich.com]

- 6. This compound - Ruixibiotech [ruixibiotech.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. thno.org [thno.org]

An In-depth Technical Guide to the Mechanism of Action of IR-1048

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism: A Hypoxia-Activated Theranostic Agent

IR-1048 is a near-infrared (NIR) dye that functions as a photothermal and photoacoustic imaging agent.[1] Its core mechanism of action in a therapeutic context is not as a classical pharmacological agent that modulates specific cellular signaling pathways. Instead, its utility is derived from its photophysical properties, which can be harnessed for both cancer diagnosis and therapy. This is particularly true when it is part of a larger molecular probe designed to be activated by the tumor microenvironment.

A prominent example is the molecule this compound-MZ, where this compound is conjugated with a nitroimidazole group.[1][2] This modification renders the molecule a hypoxia-responsive probe. In the low-oxygen (hypoxic) conditions characteristic of solid tumors, the enzyme nitroreductase (NTR) catalyzes the reduction of the nitroimidazole moiety.[1][2] This enzymatic reaction cleaves the quencher group, leading to the "activation" of the this compound dye. This activation restores its strong near-infrared fluorescence and absorbance, enabling its theranostic functions.[1][2]

The restored photophysical properties of this compound allow for:

-

Near-Infrared II (NIR-II) Fluorescence Imaging: The reactivated dye emits a strong fluorescent signal in the NIR-II window (1000-1700 nm), which allows for deep-tissue, high-contrast imaging of hypoxic tumor regions.[1][2][3]

-

Photoacoustic (PA) Imaging: The molecule also serves as a PA imaging agent.[1]

-

Photothermal Therapy (PTT): Upon irradiation with a laser of a specific wavelength (e.g., 980 nm or 1064 nm), the activated this compound absorbs light energy and efficiently converts it into heat.[1][2][4] This localized hyperthermia induces tumor cell death.[1][2]

This compound is hydrophobic and often requires encapsulation in delivery systems like liposomes or other nanoparticles to be water-dispersible for in vivo applications.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its derivatives from preclinical studies.

Table 1: In Vitro Performance of this compound-MZ

| Parameter | Value | Conditions | Source |

| Fluorescence Enhancement | 106.9-fold | 5 µg/mL this compound-MZ incubated with NTR for 30 min | [1] |

| Photoacoustic Signal Increase | From 121 to 936 | NTR concentration increased from 0 to 10 µg/mL | [2] |

| Photothermal Temperature Increase | From 30.4°C to 57.6°C | 5 µg/mL this compound-MZ with 10 µg/mL NTR, irradiated with 980 nm laser (0.1 W/cm²) for 2 min | [2] |

| Photothermal Conversion Efficiency | 20.2% | Not specified | [2] |

| Fluorescence Quantum Yield (ΦF) of IR1048-MZ | 1.88 x 10⁻⁵ | Not specified | [2][6] |

| Fluorescence Quantum Yield (ΦF) after NTR reduction | 0.006 | Not specified | [2] |

| Maximum Excitation Wavelength | 980 nm | Not specified | [2] |

| Maximum Emission Wavelength | 1046 nm | Not specified | [2] |

Table 2: In Vivo Performance of this compound-MZ

| Parameter | Value | Experimental Model | Source |

| Tumor-to-Background Signal Ratio | 30 | A549 tumor-bearing mice, 14 h after intravenous injection of 40 µg/mL this compound-MZ | [1] |

| Tumor Temperature Increase | Reached 58°C | A549 tumor-bearing mice, irradiated with 980 nm laser (0.1 W/cm²) for 2 min | [1] |

| Tumor Growth Inhibition | Complete inhibition and prevention of recurrence | A549 tumor-bearing mice treated with IR1048-MZ and NIR laser irradiation | [2] |

| Survival Rate | 100% after 30 days | Mice treated with IR1048-MZ and NIR laser irradiation | [2] |

Table 3: Properties of BLIPO-1048 (this compound-loaded Liposome with Platelet Membrane Coating)

| Parameter | Value | Conditions | Source |

| NIR-II Absorption Peak | ~1100 nm | Not specified | [4] |

| Fluorescence Intensity Decrease (compared to free this compound) | 39% | Not specified | [4] |

| Photothermal Temperature Increase | > 30°C | Under 1064 nm laser irradiation | [4] |

| Photothermal Conversion Efficiency (PCE) | 41.17% | Not specified | [4] |

Experimental Protocols

In Vitro Enzyme Response Experiment: To evaluate the nitroreductase (NTR) responsiveness of this compound-MZ, the following protocol was used:

-

A solution of this compound-MZ (5 µg/mL) was prepared.

-

The solution was incubated with NTR for 30 minutes.

-

The near-infrared II (NIR II) fluorescence intensity was measured to determine the fold enhancement after NTR-catalyzed reduction.[1]

-

The photoacoustic (PA) signal intensity was measured before and after the addition of varying concentrations of NTR (0 to 10 µg/mL).[2]

-

The photothermal effect was assessed by measuring the temperature change of the solution after irradiation with a 980 nm NIR laser (0.1 W/cm²) for 2 minutes.[2]

Cell Viability (MTT) Assay: The cytotoxicity of this compound-MZ was assessed using a standard MTT assay:

-

A549 cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight.[1]

-

Cells were then treated with varying concentrations of this compound-MZ (e.g., 5-20 µg/mL).

-

Cell viability was determined to assess the toxicity of the probe under both normoxic and hypoxic conditions.[6]

In Vivo NIR II Fluorescence Imaging and Photothermal Therapy: The efficacy of this compound-MZ for in vivo imaging and therapy was evaluated in A549 tumor-bearing mice:

-

Mice were intravenously injected with a 40 µg/mL solution of this compound-MZ.[1]

-

At 14 hours post-injection, NIR II fluorescence imaging was performed to assess tumor accumulation and the tumor-to-background signal ratio.[1]

-

For photothermal therapy, the tumor region was irradiated with a 980 nm laser (0.1 W/cm²) for 2 minutes.[1]

-

The temperature of the tumor was monitored during irradiation.[1]

-

Tumor growth was monitored over time to evaluate the therapeutic efficacy, and mouse survival rates were recorded.[2]

Visualizations

Caption: Mechanism of this compound-MZ activation and theranostic application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hypoxia-triggered single molecule probe for high-contrast NIR II/PA tumor imaging and robust photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent advances in small molecule dye-based nanotheranostics for NIR-II photoacoustic imaging-guided cancer therapy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. thno.org [thno.org]

An In-depth Technical Guide to the Near-Infrared Fluorescence Principle of IR-1048

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the near-infrared (NIR) fluorescence of the IR-1048 dye. It details its photophysical properties, the mechanism of its application as a hypoxia-responsive probe, and relevant experimental protocols for its use in research and drug development.

Core Principles of this compound Near-Infrared Fluorescence

This compound is a heptamethine cyanine (B1664457) dye, a class of organic molecules renowned for their strong absorption and fluorescence in the near-infrared (NIR) spectrum, particularly in the second NIR window (NIR-II), which spans from 1000 to 1700 nm.[1][2][3][4] This spectral region is highly advantageous for in vivo imaging due to reduced light scattering by tissues, minimal autofluorescence from biological components, and deeper photon penetration compared to the visible and first NIR window (NIR-I, 700-900 nm).

The fluorescence of this compound originates from its extended π-conjugated system. The structure consists of two heterocyclic moieties (benzo[cd]indolium) connected by a seven-carbon polymethine chain. This extended system of alternating single and double bonds lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The process of fluorescence can be visualized using a Jablonski diagram:

-

Absorption (Excitation): When a photon of appropriate energy (around 980 nm for this compound) is absorbed, an electron is promoted from the ground state (S₀) to a higher vibrational level of the first excited singlet state (S₁).

-

Vibrational Relaxation: The excited molecule rapidly loses some energy as heat through non-radiative vibrational relaxation, descending to the lowest vibrational level of the S₁ state. This process is typically very fast.

-

Fluorescence Emission: The electron then returns to the ground state (S₀) by emitting a photon. Due to the energy lost during vibrational relaxation, this emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. For this compound, this emission is centered around 1048 nm.

The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. For heptamethine cyanine dyes, this value can be influenced by factors such as solvent polarity and structural rigidity.[5]

Application as a Hypoxia-Responsive Probe: The this compound-MZ Principle

A primary application of this compound in drug development and cancer research is its use as a hypoxia-responsive fluorescent probe.[6] Hypoxia, or low oxygen concentration, is a hallmark of solid tumors and is associated with resistance to therapy.[7] In this context, this compound is chemically modified by conjugation with a 2-nitroimidazole (B3424786) moiety to create a probe, commonly referred to as this compound-MZ.[6]

The principle of operation is an "off-on" fluorescence switching mechanism:

-

"Off" State (Normoxia): In normal oxygen conditions, the this compound-MZ probe exhibits very weak fluorescence. The electron-withdrawing nitroimidazole group quenches the fluorescence of the this compound core through an electron transfer process.[8]

-

"On" State (Hypoxia): Solid tumors often overexpress nitroreductase (NTR) enzymes. In the hypoxic tumor microenvironment, NTR catalyzes the reduction of the nitroimidazole group on the this compound-MZ probe.[6][7] This reduction eliminates the quenching effect, restoring the strong NIR-II fluorescence of the this compound core.[9]

This hypoxia-triggered activation allows for high-contrast imaging of tumors, distinguishing them from surrounding healthy tissue.[6]

Quantitative Data Presentation

The photophysical properties of this compound and its derivatives are crucial for their application in imaging and therapy. The following tables summarize key quantitative data gathered from the literature.

Table 1: Photophysical Properties of Unmodified this compound

| Property | Value | Solvent | Citation(s) |

| Absorption Maximum (λmax) | ~980 nm | Water/DMSO | [10] |

| Emission Maximum (λem) | 1048 nm | Ethanol | |

| 1086 nm | Water/DMSO | [10] | |

| Fluorescence Quantum Yield (ΦF) | 0.001 | Ethanol | [10] |

| 0.004 | Dichloromethane (DCM) | [11] |

Table 2: Photophysical Properties of Hypoxia-Responsive Probe this compound-MZ

| Property | Condition | Value | Citation(s) |

| Emission Maximum (λem) | Post-NTR activation | 1046 nm | [9][10] |

| Fluorescence Quantum Yield (ΦF) | Pre-activation (quenched) | 1.88 x 10-5 | [9] |

| Post-NTR activation | 0.006 | [9] | |

| Fluorescence Enhancement | Post-NTR activation | ~107-fold | [9] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound-based probes. Below are summaries of key experimental protocols.

Synthesis of this compound-MZ Probe

The synthesis of the this compound-MZ probe involves the conjugation of a nitroimidazole derivative to the this compound dye. A detailed synthetic route is often provided in the supplementary information of relevant publications.[8] The process typically involves activating a functional group on the this compound dye and then reacting it with an amine-functionalized 2-nitroimidazole derivative. Characterization is performed using techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS).[8]

In Vitro Nitroreductase Response Assay

This assay verifies the "off-on" mechanism of the this compound-MZ probe in the presence of NTR.

-

Reagent Preparation: Prepare a solution of this compound-MZ (e.g., 5 µg/mL) in a suitable buffer (e.g., PBS with 1% DMSO as a co-solvent). Prepare solutions of NTR at various concentrations (e.g., 0-10 µg/mL) and a solution of the coenzyme NADH (e.g., 500 µM).[10]

-

Incubation: Mix the this compound-MZ solution with the different concentrations of NTR and NADH. Incubate the mixtures under hypoxic conditions at 37 °C for a set period (e.g., 30 minutes).[6]

-

Spectroscopic Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer. Use an excitation wavelength of 980 nm and scan the emission from 1010 nm to 1200 nm.[10]

-

Analysis: Plot the fluorescence intensity at the emission maximum (~1046 nm) against the NTR concentration to determine the responsiveness of the probe.[9]

In Vivo NIR-II Fluorescence Imaging of Tumors

This protocol outlines the general workflow for using this compound-MZ to image hypoxic tumors in a mouse model.

References

- 1. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 2. In-vivo Fluorescence Imaging in the NIR-II with Long Circulating Carbon Nanotubes Capable of Ultra-High Tumor Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. This compound - Ruixibiotech [ruixibiotech.com]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 8. horiba.com [horiba.com]

- 9. researchgate.net [researchgate.net]

- 10. Near-infrared heptamethine cyanines (Cy7): from structure, property to application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Unveiling the Photophysical intricacies of IR-1048: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye, IR-1048. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other applications leveraging NIR fluorescence.

Core Photophysical Properties of this compound

This compound is a heptamethine cyanine dye that operates within the second near-infrared (NIR-II) window, a region of the electromagnetic spectrum (1000-1700 nm) offering distinct advantages for deep-tissue bioimaging due to reduced light scattering and minimal tissue autofluorescence.[1][2] Its core structure, like other cyanine dyes, consists of two nitrogen-containing heterocyclic moieties linked by a polymethine chain.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters of this compound based on available literature. It is important to note that these properties can be highly dependent on the solvent environment.

| Property | Value | Solvent | Notes |

| Absorption Maximum (λ_abs_) | ~980 nm | Varies | This value is for the reduced form of an this compound-based probe, which is expected to be spectrally similar to the parent dye. |

| Emission Maximum (λ_em_) | ~1048 nm[2][3] | Ethanol, DCM | |

| Quantum Yield (Φ_F_) | 0.001 (0.1%)[4] | Ethanol | This value was reported when using this compound as a reference standard. |

| 0.004 (0.4%)[5] | Dichloromethane (DCM) | ||

| Fluorescence Lifetime (τ_F_) | Not explicitly found in the literature search. | - | Cyanine dyes typically exhibit fluorescence lifetimes in the picosecond to nanosecond range. |

| Molar Extinction Coefficient (ε) | Not explicitly found in the literature search. | - |

Table 1: Summary of this compound Photophysical Properties

Visualizing Photophysical Processes

The following diagram, generated using the DOT language, illustrates the fundamental photophysical processes that a molecule like this compound undergoes upon excitation. This is a generalized Jablonski diagram for a cyanine dye.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible photophysical data. The following sections outline the standard experimental protocols for characterizing NIR dyes like this compound.

Absorption Spectroscopy

This experiment determines the wavelengths of light a molecule absorbs and its molar extinction coefficient.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity, spectroscopic grade solvent (e.g., ethanol, DCM).

-

Perform serial dilutions to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity.

-

-

Instrumentation and Measurement:

-

Utilize a calibrated dual-beam UV-Vis-NIR spectrophotometer.

-

Use a 1 cm path length quartz cuvette.

-

Record a baseline spectrum with the cuvette filled with the solvent blank.

-

Measure the absorbance spectra of each this compound solution over the desired wavelength range (e.g., 800 nm to 1100 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

Construct a Beer-Lambert law plot of absorbance at λ_abs_ versus concentration.

-

The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the Beer-Lambert plot (slope = ε × path length).

-

Steady-State Fluorescence Spectroscopy

This technique measures the emission spectrum of the fluorophore.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with a light source capable of exciting in the NIR region and a detector sensitive to NIR emission (e.g., an InGaAs detector).

-

Set the excitation wavelength to the absorption maximum (λ_abs_) of this compound.

-

Scan the emission monochromator over the expected emission range (e.g., 1000 nm to 1200 nm).

-

Record a spectrum of the solvent blank under the same conditions.

-

-

Data Analysis:

-

Subtract the integrated intensity of the blank spectrum from the sample spectrum to correct for background and Raman scattering.

-

Identify the wavelength of maximum fluorescence emission (λ_em_).

-

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a standard with a known quantum yield.

Methodology:

-

Sample and Standard Preparation:

-

Select a suitable quantum yield standard with emission in a similar spectral region (e.g., IR-26 in 1,2-dichloroethane).

-

Prepare solutions of both this compound and the standard in the same solvent, or in solvents with a similar refractive index.

-

Adjust the concentrations of the sample and standard solutions to have nearly identical and low absorbance (typically < 0.1) at the same excitation wavelength.

-

-

Measurement:

-

Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

-

Measure the corrected fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample (I_sample_) and the standard (I_std_).

-

Calculate the quantum yield of the sample (Φ_sample_) using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² / η_std_²) where A is the absorbance at the excitation wavelength and η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state. TCSPC is a highly sensitive method for measuring fluorescence lifetimes.

Methodology:

-

Instrumentation:

-

A TCSPC system is required, which includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength appropriate for this compound, and a sensitive, high-speed single-photon detector (e.g., a single-photon avalanche diode (SPAD) or a photomultiplier tube (PMT)).

-

-

Measurement:

-

A dilute solution of this compound is excited with the pulsed laser.

-

The arrival times of the emitted photons are recorded relative to the laser pulses.

-

An instrument response function (IRF) is measured by replacing the sample with a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension) to characterize the temporal profile of the excitation pulse and the response of the detection system.

-

-

Data Analysis:

-

The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

-

The fluorescence lifetime (τ) is determined by deconvolution and fitting the experimental decay data to a single or multi-exponential decay model.

-

Conclusion

This technical guide provides a foundational understanding of the photophysical properties of the NIR-II dye this compound. While key parameters such as absorption and emission maxima and quantum yield in specific solvents are available, further research is needed to fully characterize its fluorescence lifetime and molar extinction coefficient across a range of environments. The detailed experimental protocols provided herein offer a standardized approach for researchers to obtain these critical data, facilitating the informed application of this compound in drug development, bioimaging, and other advanced scientific fields.

References

An In-Depth Technical Guide to IR-1048 for the Detection of Tumor Hypoxia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent probe IR-1048 and its application in the detection of tumor hypoxia. It details the core principles of its mechanism of action, experimental protocols for its use, and quantitative data from key studies, with a focus on the nitroreductase-responsive derivative, this compound-MZ.

Introduction to this compound and Tumor Hypoxia

Tumor hypoxia, a condition of low oxygen concentration in solid tumors, is a critical factor in cancer progression, metastasis, and resistance to therapies.[1][2] Therefore, the ability to accurately visualize and quantify hypoxic regions within tumors is of paramount importance for both preclinical research and clinical practice.[3][4] this compound is a near-infrared (NIR) dye that, when appropriately modified, can serve as a powerful tool for this purpose.[5] Specifically, a derivative known as this compound-MZ has been developed as a hypoxia-triggered probe.[1][6]

This compound-MZ is synthesized by conjugating a nitroimidazole group to the this compound dye.[5][6] The nitroimidazole moiety acts as a hypoxia-sensing trigger. In the low-oxygen environment characteristic of solid tumors, the enzyme nitroreductase (NTR), which is overexpressed under hypoxic conditions, catalyzes the reduction of the nitro group on the imidazole.[7][8][9] This enzymatic reduction leads to a significant change in the photophysical properties of the this compound core, resulting in a "turn-on" of both NIR-II fluorescence and photoacoustic signals.[6][10] This activation is highly specific to the hypoxic tumor microenvironment, providing a high-contrast imaging signal against the low background of healthy tissues.[6]

Mechanism of Action

The detection of tumor hypoxia by this compound-MZ is predicated on a nitroreductase-mediated activation mechanism. In normoxic tissues, the this compound-MZ probe exhibits quenched fluorescence and minimal photoacoustic signal.[10] Upon accumulation in a hypoxic tumor, the overexpressed NTR enzyme reduces the nitroimidazole group to an aminoimidazole group in the presence of NADH as a coenzyme.[6][11] This reduction disrupts the intramolecular charge transfer that quenches the fluorescence of the this compound core, leading to a significant enhancement of its NIR-II fluorescence emission and a concomitant increase in its photoacoustic signal.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the this compound-MZ probe in the context of tumor hypoxia detection.

Table 1: In Vitro Performance of this compound-MZ

| Parameter | Value | Conditions | Reference |

| Fluorescence Enhancement | ~106.9-fold | 5 µg/mL this compound-MZ incubated with NTR for 30 min | [5] |

| Photoacoustic (PA) Signal Increase | From 121 to 936 | 5 µg/mL this compound-MZ with NTR | [5] |

| Photothermal Temperature Increase | From 30.4°C to 57.6°C | 5 µg/mL this compound-MZ with NTR, 980 nm laser (0.1 W/cm²) for 2 min | [5] |

| NTR Detection Limit | 43 ng/mL | Linear relationship between fluorescence intensity and NTR concentration (0-10 µg/mL) | [6] |

| Fluorescence Quantum Yield (ΦF) | 1.88 x 10⁻⁵ | Relative to this compound in ethanol (B145695) (ΦF = 0.001) | [12] |

| Photothermal Conversion Efficiency | 20.2% | - | [6] |

Table 2: In Vivo Performance of this compound-MZ in A549 Tumor-Bearing Mice

| Parameter | Value | Conditions | Reference |

| Tumor-to-Background Ratio (TBR) | ~30 | 14 hours post-intravenous injection | [6] |

| Injection Dose | 200 µL of 40 µg/mL this compound-MZ | Intravenous injection | [13] |

| Tumor Temperature Increase (Photothermal Therapy) | Reached 58°C | 14 hours post-injection, 980 nm laser (0.1 W/cm²) for 2 min | [5] |

| PA Imaging Penetration Depth | Up to 14.6 ± 0.2 mm | 10 hours post-injection | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound-MZ for tumor hypoxia detection.

In Vitro Nitroreductase Response Assay

This protocol details the steps to assess the fluorescence and absorbance response of this compound-MZ to nitroreductase in a controlled in vitro environment.

Materials:

-

This compound-MZ probe

-

Nitroreductase (NTR) enzyme from E. coli

-

β-Nicotinamide adenine (B156593) dinucleotide (NADH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Hypoxic chamber or nitrogen gas supply

Procedure:

-

Prepare a stock solution of this compound-MZ in DMSO.

-

Prepare working solutions of this compound-MZ in PBS (final DMSO concentration should be ≤1%).

-

Prepare a stock solution of NTR in PBS.

-

Prepare a stock solution of NADH in PBS.

-

In a cuvette, mix the this compound-MZ working solution with the NTR solution to the desired final concentrations (e.g., 5 µg/mL this compound-MZ and varying concentrations of NTR from 0 to 10 µg/mL).[6]

-

Add NADH to a final concentration of 500 µM.[12]

-

Incubate the mixture under hypoxic conditions (e.g., by purging with nitrogen gas or using a hypoxic chamber) at 37°C for a specified time (e.g., 30 minutes).[5]

-

Measure the fluorescence emission spectra (e.g., excitation at 980 nm, emission scan from 1010-1200 nm).[12]

-

Measure the absorbance spectra (e.g., from 900-1100 nm).[6]

In Vivo Tumor Hypoxia Imaging

This protocol outlines the procedure for imaging tumor hypoxia in a murine model using this compound-MZ.

Materials:

-

Tumor-bearing mice (e.g., BALB/c nude mice with A549 tumor xenografts)

-

This compound-MZ probe

-

Sterile PBS

-

DMSO

-

In vivo NIR-II fluorescence imaging system

-

Photoacoustic imaging system

-

Anesthetic (e.g., isoflurane (B1672236) or pentobarbital (B6593769) sodium)

Procedure:

-

Prepare the this compound-MZ injection solution by dissolving it in a small amount of DMSO and then diluting with sterile PBS to the final concentration (e.g., 40 µg/mL in PBS with 1% DMSO).[12]

-

Anesthetize the tumor-bearing mouse.

-

Administer the this compound-MZ solution via intravenous injection (e.g., 200 µL).[13]

-

At various time points post-injection (e.g., 2, 4, 8, 14, 24 hours), anesthetize the mouse and perform whole-body NIR-II fluorescence imaging using an appropriate imaging system (e.g., excitation at 980 nm, emission filter >1000 nm).[6][12]

-

For photoacoustic imaging, use an appropriate system with an excitation wavelength around 880 nm.[6]

-

Quantify the fluorescence and photoacoustic signals in the tumor region and in a background region (e.g., normal muscle tissue) to determine the tumor-to-background ratio.

Cytotoxicity Assay

This protocol describes how to evaluate the in vitro cytotoxicity of the this compound-MZ probe.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

This compound-MZ probe

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 7000 cells/well) and allow them to adhere overnight.[12]

-

Prepare serial dilutions of this compound-MZ in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound-MZ (e.g., 0-100 µg/mL).[12] Include a control group with medium only.

-

Incubate the cells for 24 hours under both normoxic and hypoxic conditions.[12]

-

After incubation, remove the medium containing the probe and add 100 µL of MTT solution (0.5 mg/mL in medium) to each well.[12]

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.

-

Calculate cell viability as a percentage of the control group.

Concluding Remarks

The this compound-MZ probe represents a significant advancement in the field of tumor hypoxia imaging. Its nitroreductase-dependent activation mechanism provides high specificity for hypoxic regions, leading to excellent tumor-to-background ratios in vivo.[6] The dual-modal nature of the probe, enabling both NIR-II fluorescence and photoacoustic imaging, allows for high-resolution and deep-tissue visualization of tumors.[1][6] Furthermore, its inherent photothermal properties open up possibilities for its use as a theranostic agent, combining diagnosis with hypoxia-activated photothermal therapy.[6] The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and further exploration of this promising probe in preclinical cancer research and drug development.

References

- 1. Hypoxia-triggered single molecule probe for high-contrast NIR II/PA tumor imaging and robust photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo noninvasive preclinical tumor hypoxia imaging methods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultrasensitive near-infrared fluorescence-enhanced probe for in vivo nitroreductase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hypoxia-triggered single molecule probe for high-contrast NIR II/PA tumor imaging and robust photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroreductase-Activated Probes for Monitoring Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A nitroreductase-sensitive near-IR fluorescent biosensor for detecting tumor hypoxia in vivo - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00146J [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. thno.org [thno.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to IR-1048 as a Photothermal Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine (B1664457) dye IR-1048 and its application as a photothermal agent for cancer therapy. We delve into its core properties, experimental validation, and the methodologies employed in its preclinical assessment.

Introduction to this compound

This compound is a cyanine dye that operates within the second near-infrared (NIR-II) window (1000-1700 nm), a region advantageous for biomedical applications due to deeper tissue penetration and reduced auto-fluorescence.[1] Its utility as a photothermal agent stems from its ability to convert light energy into heat, a process that can be harnessed to induce hyperthermia in targeted tissues, leading to cell death.[2]

A key feature of this compound is its responsivity to the tumor microenvironment. Often utilized in a modified form, such as this compound-MZ, it is designed to be activated by nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells.[3] This targeted activation enhances the specificity of its photothermal effect, minimizing damage to healthy tissues.[3] Upon NTR-mediated reduction in a hypoxic environment, this compound-MZ exhibits restored strong near-infrared absorption and fluorescence emission, activating its photothermal capabilities.[3]

Physicochemical and Photothermal Properties

This compound is characterized by its strong absorption in the NIR-II spectrum, with an emission maximum at approximately 1048 nm.[4] The photothermal efficacy of this compound is significant; upon irradiation with a laser, typically at 980 nm, it can rapidly increase the temperature of the surrounding medium.

Table 1: Photothermal Performance of this compound-MZ

| Parameter | Condition | Result | Reference |

| Concentration | 5 µg/mL | - | [5] |

| Enzyme | 10 µg/mL NTR | - | [5] |

| Coenzyme | 500 µM NADH | - | [5] |

| Laser Wavelength | 980 nm | - | [5] |

| Laser Power Density | 0.1 W/cm² | - | [5] |

| Irradiation Time | 2 min | - | [5] |

| Temperature Increase (ΔT) | From 30.4°C to 57.6°C | 27.2°C | [3] |

Nanoparticle Formulations for Enhanced Delivery and Efficacy

To overcome challenges such as poor solubility and to improve tumor targeting, this compound is often encapsulated within nanoparticle systems. These formulations can be engineered to respond to specific triggers within the tumor microenvironment, such as changes in pH or redox potential.

One notable example involves a reduction-sensitive polymer encapsulating both a Pt(IV) prodrug and this compound.[6][7][8][9] These nanoparticles are designed to be stable in circulation but dissociate in the reductive intracellular environment of cancer cells, releasing cisplatin (B142131) and this compound.[8] This co-delivery strategy enables a synergistic combination of chemotherapy and photothermal therapy.

Table 2: Characterization of this compound Loaded Nanoparticles (NP-2)

| Parameter | Method | Result | Reference |

| Absorption Peak | UV-VIS-NIR Spectroscopy | 1028 nm | [9] |

| Drug Release Trigger | 10 mM Glutathione (GSH) | ~80% Pt release | [9] |

| Photothermal Response | 1064 nm laser (1 W/cm²) | Concentration-dependent temperature increase | [8][9] |

| Particle Size | Dynamic Light Scattering (DLS) | Not Specified | [8] |

| Morphology | Transmission Electron Microscopy (TEM) | Not Specified | [8] |

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the potential of this compound-based photothermal therapy in both cell culture and animal models.

In vitro experiments using various cancer cell lines have confirmed the photothermal cytotoxicity of activated this compound. For instance, in A549 human lung cancer cells, irradiation of this compound-MZ treated cells led to significant cell death.[5] The cytotoxicity is primarily attributed to the hyperthermic conditions generated. Standard assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to quantify cell viability post-treatment.[5] The results indicate that this compound-MZ itself exhibits low toxicity in both normoxic and hypoxic conditions without laser irradiation.[5]

In vivo studies in tumor-bearing mice have shown that systemically administered this compound formulations can accumulate in tumors.[3] Following accumulation, laser irradiation of the tumor site leads to a significant temperature increase and subsequent tumor growth inhibition. In a study with A549 tumor-bearing mice, intravenous injection of this compound-MZ followed by irradiation with a 980 nm laser raised the tumor temperature to 58°C, completely inhibiting tumor growth.[3]

Table 3: In Vivo Performance of this compound-MZ in A549 Tumor-Bearing Mice

| Parameter | Condition | Result | Reference |

| Agent Concentration | 40 µg/mL | - | [3] |

| Administration Route | Intravenous injection | - | [3] |

| Time Post-Injection | 14 hours | - | [3] |

| Imaging Modality | NIR II Fluorescence Imaging | Tumor-to-background signal ratio of 30 | [3] |

| Laser Wavelength | 980 nm | - | [3] |

| Laser Power Density | 0.1 W/cm² | - | [3] |

| Irradiation Time | 2 min | - | [3] |

| Tumor Temperature | Reached 58°C | Complete tumor growth inhibition | [3] |

Signaling Pathways in this compound Mediated Photothermal Therapy

The therapeutic effect of this compound-mediated photothermal therapy extends beyond direct hyperthermic cell killing. The generated heat can induce cellular stress responses, including DNA damage and endoplasmic reticulum (ER) stress.[6][7][10] The combination of mild hyperthermia with chemotherapy has been shown to decrease the expression of X-Box binding protein 1 (XBP1), a key protein in the ER stress pathway.[6][8] This suggests that photothermal therapy can sensitize cancer cells to conventional chemotherapeutic agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols based on available literature.

The synthesis of this compound-MZ involves coupling this compound with a nitroimidazole group. A detailed, multi-step synthesis protocol is described in the supplementary information of the work by Meng et al. (2018), involving intermediates and purification steps.[5]

A common method for preparing polymer-based nanoparticles is through self-assembly. For the reduction-sensitive nanoparticles mentioned, the polymer (P1), the Pt(IV) prodrug, and this compound are mixed to self-assemble into the final nanoparticle formulation (NP-2).[8][9]

-

Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of approximately 7,000 cells/well and incubate overnight.[5]

-

Treatment: Incubate the cells with varying concentrations of the this compound formulation (e.g., 0-100 µg/mL of this compound-MZ) for 24 hours.[5]

-

Irradiation: For photothermal groups, irradiate the cells with the appropriate laser (e.g., 980 nm or 1064 nm) for a specified duration.

-

MTT Addition: Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well.[5]

-

Incubation: Incubate at 37°C for 4 hours.[5]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Cell Viability Calculation: Calculate the relative cell viability compared to untreated control cells.[5]

-

Tumor Model: Establish tumor xenografts in immunocompromised mice (e.g., Balb/c nude mice) by subcutaneously injecting cancer cells.[5]

-

Agent Administration: Once tumors reach a suitable size, intravenously inject the this compound formulation.

-

Accumulation and Imaging: Allow time for the agent to accumulate in the tumor, which can be monitored using NIR-II fluorescence imaging.

-

Laser Irradiation: Irradiate the tumor area with a NIR laser at a specified power density and duration.[3]

-

Monitoring: Monitor tumor growth and the general health of the mice over time. Tumor volume can be calculated using the formula: (Tumor Length) x (Tumor Width)² / 2.

-

Histological Analysis: After the study period, tumors and major organs can be harvested for histological analysis to assess treatment efficacy and potential toxicity.

Conclusion and Future Perspectives

This compound demonstrates significant promise as a photothermal agent, particularly due to its activation within the hypoxic tumor microenvironment and its operation in the advantageous NIR-II window. Its formulation into nanoparticles enhances its therapeutic potential by improving delivery and enabling combination therapies. Future research should focus on optimizing nanoparticle design for improved tumor accumulation and penetration, as well as further elucidating the molecular pathways affected by this compound-mediated photothermal therapy to identify synergistic combination strategies. The transition from preclinical models to clinical applications will require rigorous evaluation of its long-term safety and efficacy.

References

- 1. Recent Progress on NIR-II Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. thno.org [thno.org]

- 6. Frontiers | Photothermal Therapy via NIR II Light Irradiation Enhances DNA Damage and Endoplasmic Reticulum Stress for Efficient Chemotherapy [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Photothermal Therapy via NIR II Light Irradiation Enhances DNA Damage and Endoplasmic Reticulum Stress for Efficient Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Photothermal Therapy via NIR II Light Irradiation Enhances DNA Damage and Endoplasmic Reticulum Stress for Efficient Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of IR-1048 in Oncology: A Technical Guide to its Application in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer research is continually evolving, with a pressing need for targeted and effective therapeutic strategies. In this context, the near-infrared (NIR) cyanine (B1664457) dye IR-1048 has garnered significant attention for its potential in photothermal therapy, bioimaging, and as a component of advanced drug delivery systems. This technical guide provides an in-depth overview of the core applications of this compound in cancer research, presenting available quantitative data, detailing experimental methodologies, and visualizing key biological pathways.

Core Applications of this compound in Cancer Research

This compound's primary application in oncology stems from its strong absorption in the second near-infrared window (NIR-II, 1000-1700 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deeper tissue penetration of light. This property makes it an excellent candidate for:

-

Photothermal Therapy (PTT): Upon excitation with a NIR laser, this compound efficiently converts light energy into heat, inducing hyperthermia in tumor tissues and leading to cancer cell death.

-

Bioimaging: Its fluorescence in the NIR-II window allows for high-resolution, deep-tissue imaging of tumors.

-

Drug Delivery: this compound can be incorporated into nanoparticles as a theranostic agent, combining therapeutic and diagnostic capabilities, and as a trigger for drug release.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-based nanoparticle systems as reported in the literature.

Table 1: Physicochemical Properties of this compound-Containing Nanoparticles (NP-2)

| Parameter | Value | Reference |

| Mean Diameter | 120 nm | [Frontiers in Pharmacology, 2021] |

| Polydispersity Index (PDI) | Not Reported | |

| Drug Loading Content (Pt) | Not Reported | |

| Drug Loading Efficiency (Pt) | Not Reported |

Table 2: Photothermal Properties of this compound-Containing Nanoparticles (NP-2)

| Parameter | Condition | Result | Reference |

| Photothermal Conversion Efficiency | Not Reported | ||

| Temperature Increase | 11 μg/mL NP-2, 1064 nm laser (1 W/cm²) for 10 min | ΔT ≈ 20°C | [Frontiers in Pharmacology, 2021] |

| Photostability | Four successive cycles of laser on/off | Stable temperature elevation | [Frontiers in Pharmacology, 2021] |

Table 3: In Vivo Efficacy of Nitroreductase-Responsive this compound-MZ

| Parameter | Condition | Result | Reference |

| Tumor Temperature Increase | 40 μg/mL this compound-MZ, 980 nm laser (0.1 W/cm²) for 2 min | Reached 58°C | [MedchemExpress] |

| Tumor Growth | Post-treatment with this compound-MZ and laser irradiation | Complete inhibition | [MedchemExpress] |

| Tumor Recurrence | Post-treatment | No recurrence | [MedchemExpress] |

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the synthesis of this compound nanoparticles and in vivo photothermal therapy.

Synthesis of Reduction-Sensitive Nanoparticles Encapsulating Pt(IV) Prodrug and this compound (NP-2)

This protocol describes the self-assembly method for creating nanoparticles that combine the chemotherapeutic potential of a platinum prodrug with the photothermal properties of this compound.

Materials:

-

Reduction-sensitive block polymer (P1) with disulfide bonds

-

Hydrophobic Pt(IV) prodrug with aliphatic chains

-

This compound dye

-

Appropriate organic solvents (e.g., DMSO, THF)

-

Deionized water

Procedure:

-

Preparation of Polymer and Prodrug Solutions:

-

Dissolve the reduction-sensitive block polymer (P1) in a suitable organic solvent.

-

Separately, dissolve the hydrophobic Pt(IV) prodrug in the same or a compatible organic solvent.

-

Dissolve this compound in a suitable organic solvent.

-

-

Self-Assembly:

-

To a solution of the P1 polymer, add the Pt(IV) prodrug solution dropwise while stirring to form preliminary nanoparticles (NP-1).

-

To the NP-1 suspension, add the this compound solution dropwise under continuous stirring.

-

The hydrophobic components (Pt(IV) prodrug and this compound) will be encapsulated within the core of the self-assembling polymer.

-

-

Nanoparticle Purification:

-

Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and any unencapsulated components.

-

The final product is a suspension of NP-2 nanoparticles.

-

-

Characterization:

-

Determine the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

-

Quantify the drug loading content and efficiency using techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for platinum.

-

Measure the photothermal conversion efficiency by monitoring the temperature change of the nanoparticle suspension under laser irradiation and using the appropriate calculations.

-

In Vivo Photothermal Therapy in a Murine Ovarian Cancer Model

This protocol outlines the procedure for evaluating the efficacy of this compound-based nanoparticles for in vivo photothermal therapy.

Animal Model:

-

Female BALB/c nude mice (4-6 weeks old)

-

Human ovarian cancer cell line (e.g., SKOV3)

Procedure:

-

Tumor Inoculation:

-

Subcutaneously inject approximately 5 x 10⁶ SKOV3 cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Nanoparticle Administration:

-

Randomly divide the mice into treatment and control groups.

-

Intravenously inject the treatment group with a sterile suspension of this compound-containing nanoparticles (e.g., NP-2) at a specified dose.

-

Inject the control groups with saline or nanoparticles without this compound.

-

-

Photothermal Treatment:

-

At a predetermined time point post-injection (to allow for tumor accumulation), anesthetize the mice.

-

Irradiate the tumor region with a NIR laser (e.g., 1064 nm) at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 10 minutes).

-

Monitor the temperature of the tumor surface using an infrared thermal imaging camera.

-

-

Efficacy Evaluation:

-

Measure the tumor volume every few days using calipers.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

-

Visualizing the Mechanism of Action

The therapeutic effect of this compound-mediated photothermal therapy, particularly when combined with chemotherapy, involves complex cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms.

Experimental Workflow for Combined Chemo-Photothermal Therapy

Caption: Workflow for combined chemo-photothermal therapy using this compound nanoparticles.

Signaling Pathway of ER Stress and DNA Damage in Combined Therapy

IR-1048 for In Vivo Imaging in the NIR-II Window: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the near-infrared (NIR) cyanine (B1664457) dye IR-1048 and its applications for in vivo imaging in the second near-infrared (NIR-II) window (1000-1700 nm). This document details the photophysical properties of this compound and its responsive derivative, this compound-MZ, and provides comprehensive experimental protocols for their use in preclinical research, particularly in the context of cancer imaging and therapy.

Introduction to this compound and NIR-II Imaging

The second near-infrared (NIR-II) window offers significant advantages for in vivo optical imaging, including reduced photon scattering, minimal tissue autofluorescence, and deeper tissue penetration compared to the visible and traditional NIR-I (700-900 nm) regions.[1] These properties enable higher spatial resolution and signal-to-background ratios, making NIR-II imaging a powerful tool for preclinical research and potentially for clinical applications.[1]

This compound is a heptamethine cyanine dye with fluorescence emission in the NIR-II region, typically around 1048 nm.[2][3] A significant advancement in the application of this compound has been the development of this compound-MZ, a derivative that is responsive to the hypoxic microenvironment of solid tumors.[4] this compound-MZ is synthesized by coupling this compound with a nitroimidazole group.[4] In the presence of nitroreductase (NTR), an enzyme overexpressed under hypoxic conditions, the nitroimidazole group is reduced, leading to a restoration of strong NIR-II fluorescence and photoacoustic signals.[4][5] This "turn-on" mechanism provides high-contrast imaging of hypoxic tumor regions.

Photophysical Properties

The key photophysical parameters of this compound and its derivatives are summarized in the table below. This data is essential for designing and optimizing in vivo imaging experiments.

| Property | This compound | This compound-MZ (Inactive) | This compound-MZH (Active) | Reference |

| Excitation Maximum (λex) | ~980 nm | ~980 nm | ~980 nm | [5] |

| Emission Maximum (λem) | ~1048 nm (in ethanol), ~1086 nm (in water/DMSO) | ~1046 nm | ~1046 nm | [6] |

| Quantum Yield (ΦF) | 0.001 (in ethanol) | 1.88 x 10⁻⁵ | 0.006 | [5][6] |

| Molar Extinction Coefficient (ε) | Not explicitly found in search results. | Not explicitly found in search results. | Not explicitly found in search results. |

Signaling Pathway: Hypoxia-Activated Imaging

The utility of this compound-MZ as a targeted imaging agent stems from its specific activation within the hypoxic microenvironment of tumors. The following diagram illustrates the signaling pathway leading to the activation of this compound-MZ.

References

An In-depth Technical Guide to the Spectral Properties of IR-1048 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of the near-infrared (NIR-II) cyanine (B1664457) dye, IR-1048. It is intended for professionals in research and drug development who utilize fluorescent probes for advanced imaging and sensing applications. This document details the dye's photophysical characteristics, outlines standardized experimental protocols for their measurement, and illustrates relevant chemical processes and workflows.

Core Properties of this compound

This compound is a polymethine cyanine dye recognized for its absorption and emission characteristics within the second near-infrared window (NIR-II), typically defined as 1000-1700 nm.[1][2][3] This spectral range is highly advantageous for in-vivo imaging due to reduced light scattering, deeper tissue penetration, and lower autofluorescence compared to the visible and NIR-I regions.[4][5] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₄₀H₃₈BCl₃F₄N₂ | [6] |

| Molecular Weight | 739.91 g/mol | [6] |

| CAS Number | 155613-98-2 | [6] |

| Appearance | Solid | [3] |

Spectral Characteristics

The photophysical properties of this compound, such as its absorption maximum, emission maximum, and fluorescence quantum yield, are crucial for its application. These properties can be influenced by the solvent environment.[7] A derivative, this compound-MZ, has been developed as a responsive probe that is activated by nitroreductase (NTR) in hypoxic (low oxygen) environments, leading to a significant increase in fluorescence.[8][9] This makes it a powerful tool for imaging tumor hypoxia.[9]

| Parameter | Solvent / Condition | Value | Source |

| Absorption Max. (λmax) | Ethanol (B145695) | 1048 nm | [6] |

| After NTR reduction (this compound-MZ) | ~980 nm | [8] | |

| Emission Max. (λem) | General | 1048 nm | [3][10] |

| After NTR reduction (this compound-MZ) | 1046 nm (λex = 980 nm) | [8] | |

| Fluorescence Quantum Yield (ΦF) | Ethanol (Reference Standard) | 0.001 | [11] |

| Dichloromethane (DCM) | 0.004 | [12] | |

| This compound-MZ (Before NTR) | 1.88 x 10⁻⁵ | [8][11] | |

| This compound-MZ (After NTR) | 0.006 (106.9-fold increase) | [8] |

Experimental Protocols